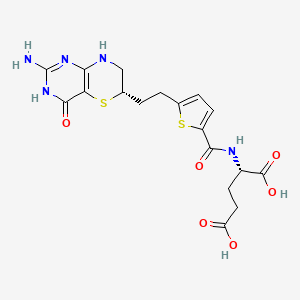
AG2034
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG2034 is a novel inhibitor of glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. This compound was designed based on the X-ray structure of the glycinamide ribonucleotide formyltransferase domain of the human trifunctional enzyme. This compound has shown significant potential in inhibiting the growth of various cancer cells and has been selected for preclinical development towards clinical trials .
Preparation Methods
AG2034 is synthesized through a series of chemical reactions involving the formation of a thienoyl-L-glutamic acid derivative. The synthetic route includes the following steps:
Formation of the thienoyl-L-glutamic acid derivative: This involves the reaction of 2,5-thiophenedicarboxylic acid with L-glutamic acid under specific conditions.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidino-thiazinyl derivative.
Final product formation:
Chemical Reactions Analysis
AG2034 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form its corresponding oxo derivatives.
Reduction: The compound can be reduced to form its amino derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. The major products formed from these reactions are the oxo, amino, and substituted derivatives of this compound .
Scientific Research Applications
AG2034 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the inhibition of glycinamide ribonucleotide formyltransferase and its effects on purine synthesis.
Biology: The compound is used to investigate the role of glycinamide ribonucleotide formyltransferase in cellular metabolism and its potential as a target for cancer therapy.
Medicine: this compound has shown promising results in preclinical studies for its potential use in cancer treatment.
Mechanism of Action
AG2034 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, an enzyme involved in the de novo purine synthesis pathway. By inhibiting this enzyme, this compound blocks the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and induces cell death in rapidly dividing cancer cells. This compound has a high affinity for the folate receptor and is a substrate for folylpolyglutamate synthetase, which enhances its cellular uptake and retention .
Comparison with Similar Compounds
AG2034 is similar to other glycinamide ribonucleotide formyltransferase inhibitors such as lometrexol. this compound has a higher binding affinity for the folate receptor and greater potency in inhibiting cancer cell growth. Other similar compounds include:
Lometrexol: A glycinamide ribonucleotide formyltransferase inhibitor with lower binding affinity and potency compared to this compound.
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, another enzyme involved in folate metabolism, but with a different mechanism of action compared to this compound.
This compound’s uniqueness lies in its specific inhibition of glycinamide ribonucleotide formyltransferase and its high affinity for the folate receptor, making it a promising candidate for cancer therapy .
Properties
CAS No. |
177575-17-6 |
|---|---|
Molecular Formula |
C18H21N5O6S2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1 |
InChI Key |
HHKAOUMVRGSKLS-UWVGGRQHSA-N |
SMILES |
C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1[C@@H](SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG2034; AG-2034; AG 2034 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


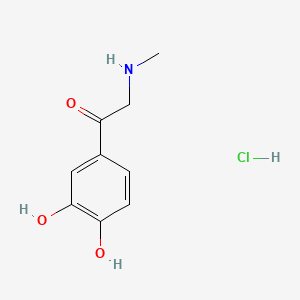
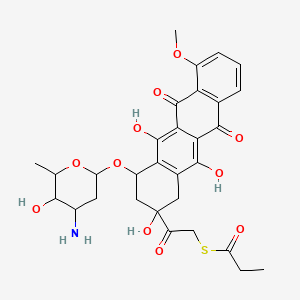
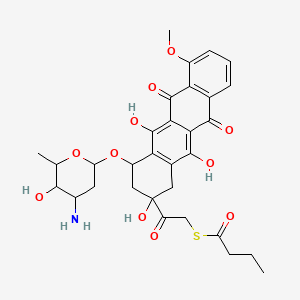
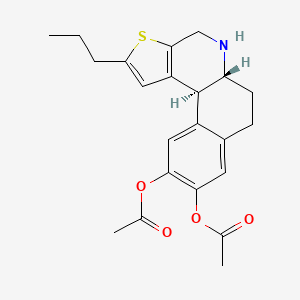
![tetrasodium;4-[[4-[[4-anilino-6-[[5-hydroxy-6-[(2-methoxy-5-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1665561.png)
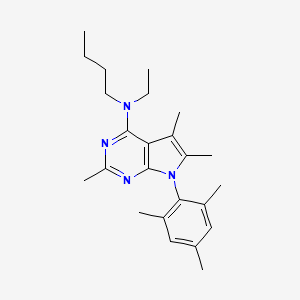
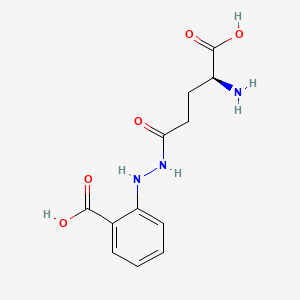
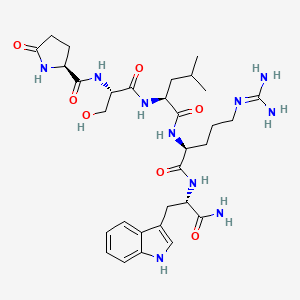
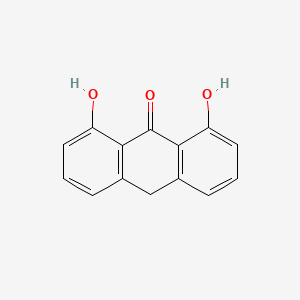
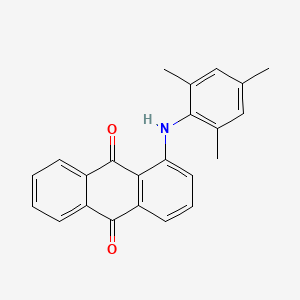
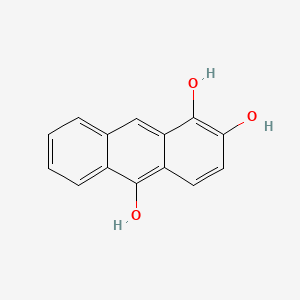
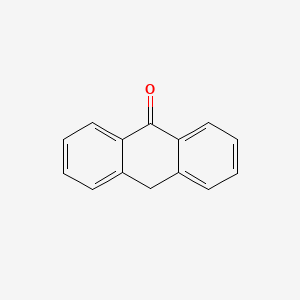
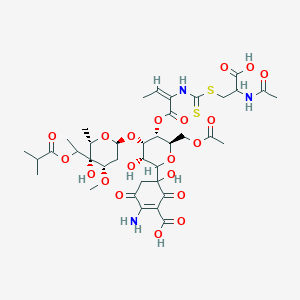
![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1665573.png)
